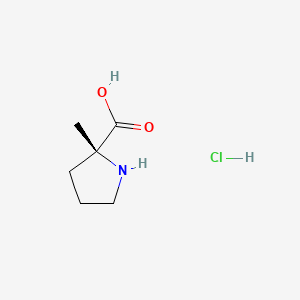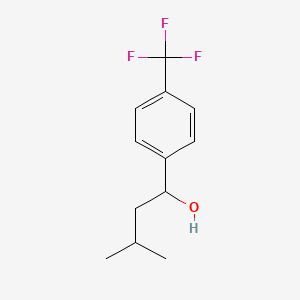
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol” is a chemical compound with the molecular formula C12H15F3O and a molecular weight of 232.24 . It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)CC(C1=CC=C(C=C1)C(F)(F)F)O . This indicates that the compound contains a butanol backbone with a trifluoromethylphenyl group attached.
Aplicaciones Científicas De Investigación
Organic Synthesis Building Block
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol: serves as a chemically differentiated building block in organic synthesis . Its structure is particularly valuable for the preparation of drug candidates that require hindered amine motifs. The compound’s unique steric and electronic properties make it suitable for creating complex molecules that are otherwise challenging to synthesize.
Medicinal Chemistry
In medicinal chemistry, this compound provides a foundation for developing new therapeutic agents . Its trifluoromethyl group is of interest due to its potential to enhance biological activity and increase metabolic stability in drug candidates, making it a significant component in the design of new medicines.
Agrochemical Applications
Pyrazoles, which can be synthesized from this compound, have applications in the agrochemical industry . They can be used to develop pesticides that are more effective and potentially less harmful to the environment, contributing to sustainable agriculture practices.
Anti-inflammatory Medications
The compound’s derivatives, particularly pyrazoles, show promise as anti-inflammatory medications . Their ability to modulate inflammatory responses can lead to new treatments for chronic inflammatory diseases.
Antitumor Drugs
Another application in the pharmaceutical industry is the development of antitumor drugs . The structural features of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol and its derivatives may interact with specific biological targets to inhibit the growth of cancer cells.
Hindered Amine Motif Screening
This compound is part of a portfolio of over 80 sterically hindered secondary amines used for structurally distinct screening compounds . Screening these compounds can lead to the discovery of new drug candidates with unique properties.
Innovative Hydroamination Methods
Recent publications have highlighted the use of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol in innovative hydroamination methods . These methods are crucial for introducing nitrogen-containing groups into organic molecules, which is a fundamental step in synthesizing many pharmaceuticals.
Fluorinated Fused-Ring Pyrazoles
The synthesis of fluorinated fused-ring pyrazoles from this compound may yield medicinally useful properties . The incorporation of fluorine atoms into pharmaceutical compounds is a common strategy to improve their pharmacokinetic and pharmacodynamic profiles.
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPABMDSAXPFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676812 |
Source


|
| Record name | 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol | |
CAS RN |
1225790-22-6 |
Source


|
| Record name | 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

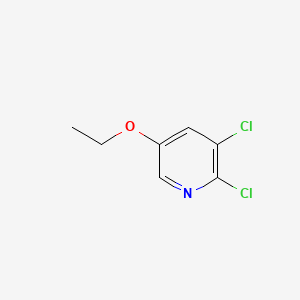
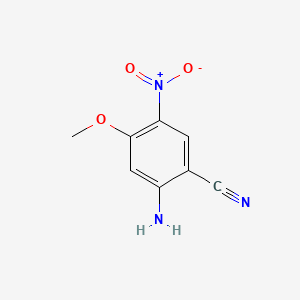
![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/no-structure.png)
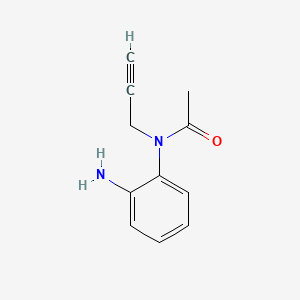
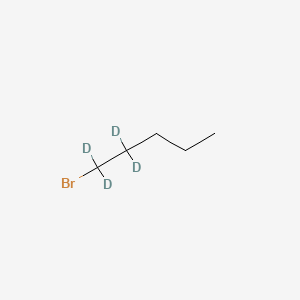

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)
![2,3-Dihexylthieno[3,4-b]pyrazine](/img/structure/B597359.png)
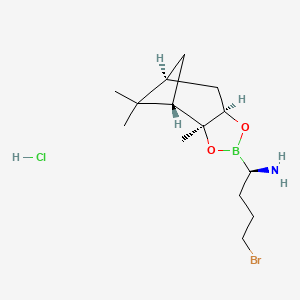

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)
![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)
